2-Ethoxy-5-(trifluoromethyl)aniline
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Overview
Description
2-Ethoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of 2-Ethoxy-5-(trifluoromethyl)aniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-Ethoxy-5-(trifluoromethyl)aniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
2-Methoxy-5-(trifluoromethyl)aniline: Similar structure but with a methoxy group instead of an ethoxy group.
2-(Trifluoromethyl)aniline: Lacks the ethoxy group, making it less complex.
Uniqueness: 2-Ethoxy-5-(trifluoromethyl)aniline is unique due to the presence of both ethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties
Biological Activity
2-Ethoxy-5-(trifluoromethyl)aniline is an organic compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity, and an ethoxy substituent that may facilitate hydrogen bonding interactions with biological targets. This compound has the following molecular formula:
- Molecular Formula : C10H10F3N\O
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets, such as enzymes or receptors. The lipophilic nature of the trifluoromethyl group allows the compound to effectively penetrate cellular membranes, thereby facilitating its interaction with intracellular targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, this compound demonstrated notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
This compound | Staphylococcus aureus | 15.625 - 62.5 |
This compound | Enterococcus faecalis | 62.5 - 125 |
The bactericidal action was attributed to the inhibition of protein synthesis pathways followed by disruptions in nucleic acid and peptidoglycan production, indicating a multifaceted mechanism of action against bacterial cells .
Antifungal Activity
In addition to its antibacterial properties, this compound has also shown antifungal activity. It was particularly effective against various fungal strains, outperforming traditional antifungal agents in some cases:
Fungal Strain | MIC (µM) | Comparison Agent | MIC (µM) |
---|---|---|---|
Candida albicans | 62.5 | Fluconazole | 250 |
Aspergillus niger | 125 | Nystatin | 62.5 |
These findings suggest that this compound could be a promising candidate for further development as an antifungal agent .
Case Study: Synthesis and Characterization
A study focused on synthesizing derivatives of this compound highlighted its physicochemical properties and biological evaluation. The synthesized compounds were characterized using various analytical techniques including IR spectroscopy and thermal analysis, confirming the presence of functional groups relevant to biological activity .
Biological Evaluation
In a detailed evaluation, the compound was tested against multiple microbial strains, revealing a broad spectrum of activity. The results indicated that modifications to the aniline structure could enhance antimicrobial efficacy, suggesting a structure-activity relationship that warrants further exploration .
Properties
IUPAC Name |
2-ethoxy-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-14-8-4-3-6(5-7(8)13)9(10,11)12/h3-5H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQQEMLFIDADRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361364 |
Source
|
Record name | 2-ethoxy-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2713-73-7 |
Source
|
Record name | 2-ethoxy-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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